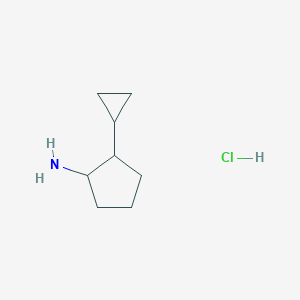

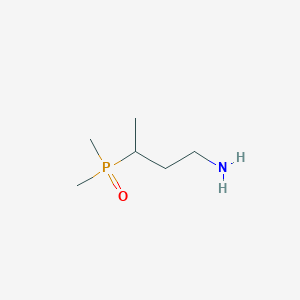

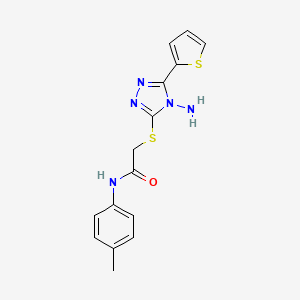

![molecular formula C14H14N4O B3012227 N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide CAS No. 925169-45-5](/img/structure/B3012227.png)

N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-phenylpropanamide derivatives is reported in the papers, where different substituents on the piperidine ring and the phenethyl group have been explored to enhance analgesic activity. For instance, the synthesis of diastereoisomers and enantiomers of N-phenylpropanamide derivatives with methyl substitutions is detailed, which has been shown to increase analgesic potency . These synthetic approaches could be relevant for the synthesis of "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide," although the specific synthetic route for this compound would need to be developed based on the principles outlined.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction, IR, NMR, and UV-Vis spectroscopy . These studies provide insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, which are crucial for understanding the molecular behavior and interactions of these compounds. The molecular structure analysis of "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide" would likely follow similar methodologies to determine its conformation and electronic properties.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of N-phenylpropanamide derivatives. However, the analgesic activity of these compounds suggests that they interact with opioid receptors in the body, leading to their pain-relieving effects . The chemical reactions involved in the binding to these receptors and the subsequent biological response would be an important area of study for "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylpropanamide derivatives, such as solubility, melting point, and stability, are not explicitly discussed in the papers. However, the pharmacological profiles, including potency, onset, and duration of action, are well-characterized . These properties are influenced by the molecular structure and are critical for the efficacy and safety of the compounds as analgesics. The physical and chemical properties of "N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide" would need to be studied in a similar manner to fully understand its potential as a therapeutic agent.

科学的研究の応用

Antihistaminic and Biological Activities

Research has demonstrated the biological activity of 2-methylpropanamide derivatives. One study focused on the antihistaminic and anticholinergic activities of these compounds, utilizing guinea pig ileum tissues for evaluation (Arayne et al., 2017).

Quantum Mechanical and Spectroscopic Studies

Another investigation involved quantum mechanical and spectroscopic analysis of a similar compound, N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, which provided insights into its electronic properties and molecular interactions (Chandralekha et al., 2019).

Photocyclization Studies

Research on the photocyclization of N-(2-bromoalkanoyl) derivatives of 2-acylanilines, which includes structures related to 2-methylpropanamides, has been conducted to understand their photochemical reactions (Nishio et al., 2005).

High-Performance Liquid Chromatography

A study on the enantioseparation of bicalutamide, a compound structurally similar to N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide, was conducted using high-performance liquid chromatography, highlighting the importance of chiral separation in pharmaceutical analysis (Török et al., 2005).

Synthesis of Functionalized Amino Acid Derivatives

Functionalized amino acid derivatives related to 2-methylpropanamide have been synthesized and evaluated for their potential as anticancer agents, showing promising results against various cancer cell lines (Kumar et al., 2009).

特性

IUPAC Name |

N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-10(2)14(19)18-13-5-3-12(4-6-13)17-9-11(7-15)8-16/h3-6,9-10,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFRHJKYFJWCGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

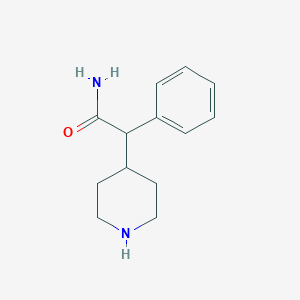

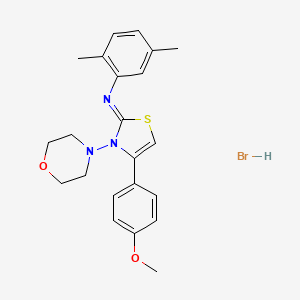

![2-[(3-chlorobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3012149.png)

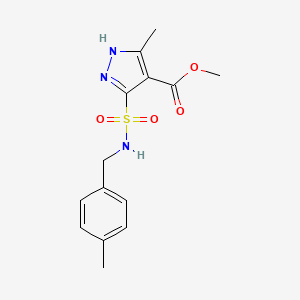

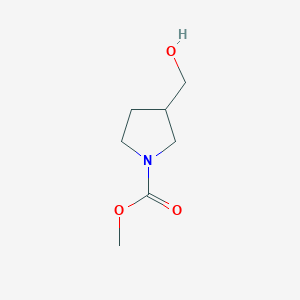

![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)

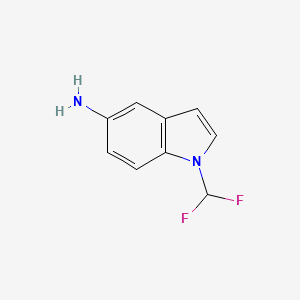

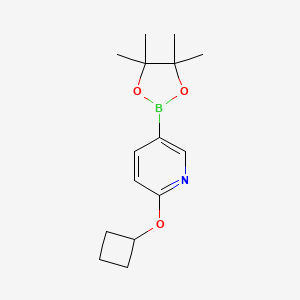

![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)